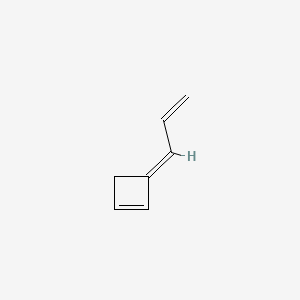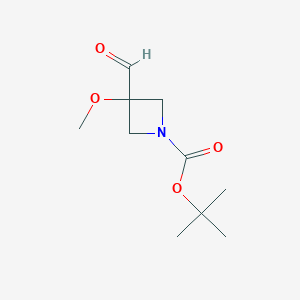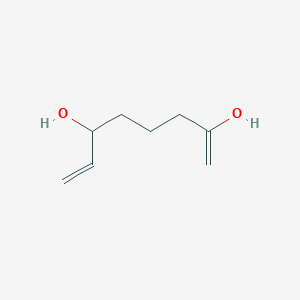
Octa-1,7-diene-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-1,7-diene-2,6-diol is an organic compound with the molecular formula C10H18O2 It is a diene-diol, meaning it contains two double bonds and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octa-1,7-diene-2,6-diol typically involves the use of starting materials such as 1,7-octadiene and appropriate reagents to introduce the hydroxyl groups. One common method involves the hydroboration-oxidation reaction, where 1,7-octadiene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the desired diol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of 1,7-octadiene in the presence of a suitable catalyst, followed by selective oxidation to introduce the hydroxyl groups. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octa-1,7-diene-2,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octa-1,7-diene-2,6-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Octa-1,7-diene-2,6-diol depends on its specific application. In biological systems, it may interact with enzymes and other proteins through hydrogen bonding and hydrophobic interactions. The presence of double bonds and hydroxyl groups allows it to participate in various biochemical pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,7-Octadiene-1,6-diol, 2,6-dimethyl-: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
1,7-Octadiene-3,6-diol, 2,6-dimethyl-: Another related compound with different positions of hydroxyl groups
Properties
CAS No. |
351206-16-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
octa-1,7-diene-2,6-diol |
InChI |
InChI=1S/C8H14O2/c1-3-8(10)6-4-5-7(2)9/h3,8-10H,1-2,4-6H2 |
InChI Key |
SSEKZMSXNPIMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCC(=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)

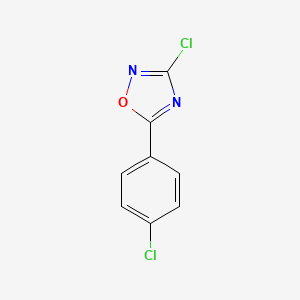

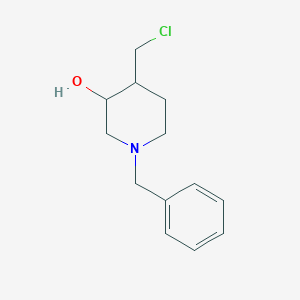

![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)

